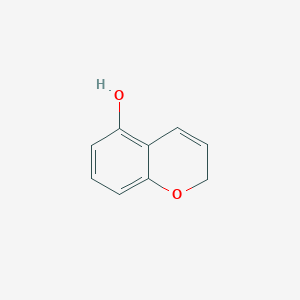
2H-chromen-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-chromen-5-ol is an important oxygen-containing heterocyclic compound. It belongs to the class of chromenes, which are bicyclic structures containing a benzene ring fused to a pyran ring. These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have also been used broadly in materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two major synthetic strategies for preparing 2H-chromen-5-ol:
Cyclization Reactions: This involves the formation of the benzopyran ring through cyclization reactions.
Late-Stage Functionalization: This involves the functionalization of the parent 2H-chromenes at a later stage in the synthesis.
Industrial Production Methods
Industrial production methods for this compound often involve the use of recyclable catalysts and green methodologies to reduce reaction time, catalyst utilization, and byproducts elimination while enhancing yield .
Chemical Reactions Analysis
2H-chromen-5-ol undergoes various types of chemical reactions:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield dihydro derivatives of this compound.
Substitution: Substitution reactions can introduce various functional groups into the chromene ring, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2H-chromen-5-ol has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2H-chromen-5-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2H-chromen-5-ol can be compared with other similar compounds such as 4H-chromenes and 2H-chromen-2-one. While all these compounds share a similar chromene scaffold, they differ in their specific chemical structures and biological activities. For example, 4H-chromenes have been widely studied for their anticancer and antimicrobial properties, while 2H-chromen-2-one is known for its anticoagulant activity .
Similar Compounds
- 4H-chromenes
- 2H-chromen-2-one
- 2,2-dimethyl-2H-chromene
Properties
CAS No. |
70371-57-2 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2H-chromen-5-ol |
InChI |
InChI=1S/C9H8O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5,10H,6H2 |
InChI Key |
UNVNVCMGCFNMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


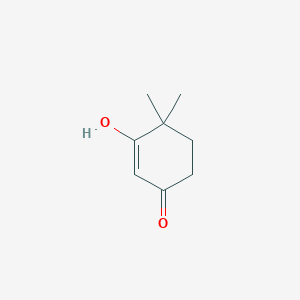
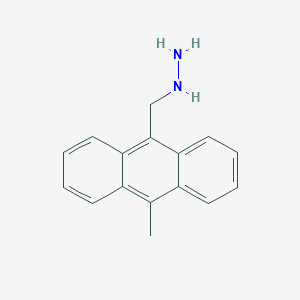
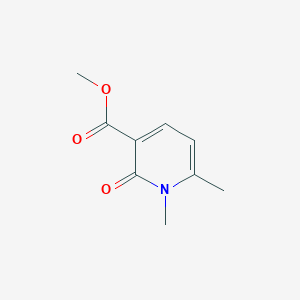
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
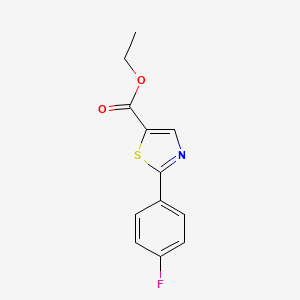
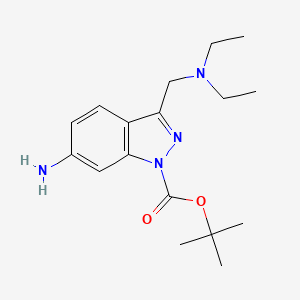
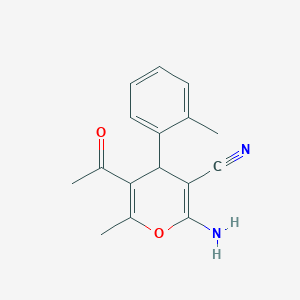
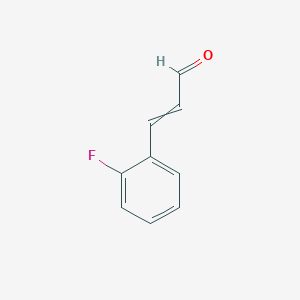
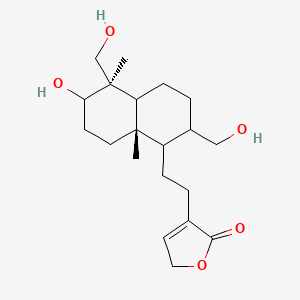
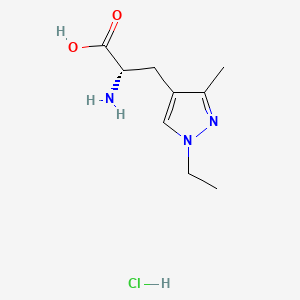
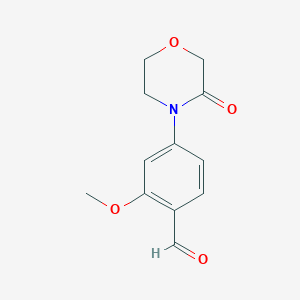
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12443540.png)
